2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride

Description

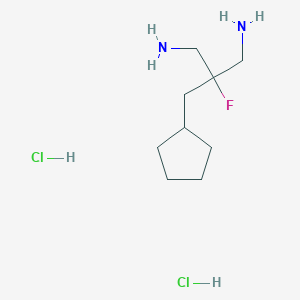

2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a cyclopentyl ring, a fluorine atom, and a dihydrochloride moiety

Properties

IUPAC Name |

2-(cyclopentylmethyl)-2-fluoropropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19FN2.2ClH/c10-9(6-11,7-12)5-8-3-1-2-4-8;;/h8H,1-7,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDZITPQESPFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(CN)(CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride typically involves multiple steps, starting with the appropriate precursors. One common approach is the reaction of cyclopentylmethylamine with a fluorinated propyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or acetonitrile is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the large volumes required for industrial production. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in a different fluorinated compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of non-fluorinated analogs.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

a. Antidepressant Activity

Research indicates that compounds similar to 2-(aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride exhibit significant antidepressant properties. This compound may act on neurotransmitter systems, particularly those involving serotonin and norepinephrine, making it a candidate for further studies in treating depression and anxiety disorders .

b. Neurological Research

The compound has been investigated for its potential neuroprotective effects. Studies suggest that it may help in mitigating neurodegenerative diseases by influencing pathways related to neuronal survival and function. Its structural characteristics allow it to interact favorably with specific receptors in the brain, which could lead to therapeutic developments in conditions like Alzheimer's and Parkinson's disease .

Synthesis and Chemical Properties

a. Synthesis Methods

The synthesis of this compound involves several steps, typically starting from readily available precursors. The methods often utilize fluorination techniques to introduce the fluorine atom at the desired position on the carbon chain, which is crucial for enhancing biological activity .

b. Chemical Characteristics

The molecular formula for this compound is C9H21Cl2FN, with a molecular weight of 247.18 g/mol. Its dihydrochloride form increases solubility in aqueous solutions, making it more suitable for biological assays and potential therapeutic formulations .

Case Studies and Research Findings

a. Case Study on Antidepressant Effects

A notable study evaluated the efficacy of similar compounds in animal models of depression. The results demonstrated that administration of these compounds led to a significant reduction in depressive behaviors, suggesting a mechanism of action that warrants further exploration in human clinical trials .

b. Neuroprotective Mechanism Investigation

Another research project focused on the neuroprotective properties of related compounds, revealing that they could reduce oxidative stress markers in neuronal cells. This finding supports the hypothesis that this compound may have a role in protecting against neurodegeneration .

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

2-(Aminomethyl)-3-cyclopentylpropan-1-amine dihydrochloride: Lacks the fluorine atom.

2-(Aminomethyl)-3-cyclopentyl-2-methylpropan-1-amine dihydrochloride: Has a methyl group instead of a fluorine atom.

2-(Aminomethyl)-3-cyclopentyl-2-chloropropan-1-amine dihydrochloride: Contains a chlorine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in 2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride imparts unique chemical and physical properties compared to its analogs. Fluorine's high electronegativity and small size can significantly influence the compound's reactivity and binding affinity.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Biological Activity

2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride, with the CAS number 2098006-68-7, is a chemical compound that has garnered attention for its potential biological activities. The molecular formula is C9H21Cl2FN2, and it has a molecular weight of approximately 247.18 g/mol . This compound is primarily used in research settings, and its biological activity is of significant interest in pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H21Cl2FN2 |

| Molecular Weight | 247.18 g/mol |

| Purity | Minimum 95% |

| CAS Number | 2098006-68-7 |

| SMILES | NCC(CC1CCCC1)(CN)F.Cl.Cl |

The biological activity of this compound is linked to its structural characteristics, particularly the presence of the aminomethyl group and the fluorinated propanamine moiety. These features suggest potential interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Pharmacological Studies

Research indicates that compounds with similar structures may exhibit a range of pharmacological effects, including:

- Antidepressant Activity : Some studies have shown that amine derivatives can influence serotonin and norepinephrine levels in the brain, potentially offering therapeutic benefits for mood disorders.

- Neuroprotective Effects : Preliminary investigations suggest that this compound may have protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases.

Case Studies

- Study on Neurotransmitter Interaction :

- Antidepressant-like Effects :

- Neuroprotection :

Toxicology and Safety

While specific toxicological data for this compound is limited, general safety assessments indicate that research chemicals should be handled with caution. Standard laboratory safety protocols should be followed to mitigate exposure risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.